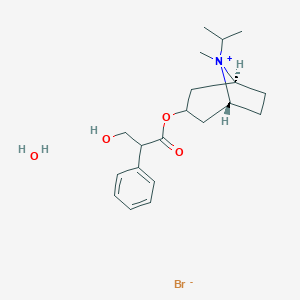

bromure d'ipratropium

Vue d'ensemble

Description

Atrovent, Sch 1000 monohydrate, également connu sous le nom de bromure d’ipratropium monohydraté, est un antagoniste des récepteurs muscariniques de l’acétylcholine. Il est principalement utilisé dans le traitement des affections respiratoires telles que la bronchopneumopathie chronique obstructive (BPCO) et l’asthme. Le composé agit en inhibant l’action de l’acétylcholine sur les récepteurs muscariniques des voies respiratoires, ce qui conduit à une bronchodilatation et à une amélioration du flux d’air.

Applications De Recherche Scientifique

Ipratropium bromide monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study quaternary ammonium salts and their reactions.

Biology: Employed in studies involving muscarinic acetylcholine receptors and their role in cellular signaling.

Medicine: Extensively researched for its therapeutic effects in respiratory diseases.

Industry: Used in the formulation of inhalers and other respiratory medications.

Mécanisme D'action

Le bromure d’ipratropium monohydraté exerce ses effets en bloquant les récepteurs muscariniques de l’acétylcholine (mAChR) dans les voies respiratoires. Cette inhibition empêche l’acétylcholine de se lier à ces récepteurs, ce qui provoquerait normalement une bronchoconstriction. En bloquant cette action, le composé induit une bronchodilatation, ce qui conduit à une amélioration du flux d’air et à un soulagement des symptômes des affections respiratoires.

Analyse Biochimique

Biochemical Properties

Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor . This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function .

Cellular Effects

Ipratropium bromide works by causing smooth muscles to relax . The inhalant opens up the medium and large airways in the lungs . It is used to treat the symptoms of chronic obstructive pulmonary disease and asthma .

Molecular Mechanism

Ipratropium bromide is a short-acting muscarinic antagonist . It works by causing smooth muscles to relax . It appears to inhibit vagally mediated reflexes by antagonizing the action of acetylcholine, the transmitter agent released from the vagus nerve .

Temporal Effects in Laboratory Settings

The onset of action for inhaled ipratropium bromide is typically within 15 to 30 minutes and lasts for three to five hours

Metabolic Pathways

Ipratropium bromide is partially metabolized in the gastrointestinal tract by the activity of the cytochrome P-450 isoenzymes . The absorbed portion is partially metabolized by ester hydrolysis to inactive metabolites, tropic acid, and tropane .

Transport and Distribution

Ipratropium bromide is commonly administered through inhalation which allows producing a local effect without presenting a significant systemic absorption

Subcellular Localization

Given that it is commonly administered through inhalation, it is likely that it primarily interacts with receptors on the surface of cells in the lungs

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du bromure d’ipratropium monohydraté implique plusieurs étapes :

Matière de départ : La tropine est utilisée comme matière de départ.

Estérification : La tropine subit une estérification avec l’acide tropique pour former le tropate de tropine.

Quaternisation : L’ester est ensuite quaternisé avec du bromure de méthyle pour produire du bromure d’ipratropium.

Hydratation : La dernière étape implique l’hydratation du bromure d’ipratropium pour former le monohydraté.

Les conditions de réaction impliquent généralement des températures contrôlées et l’utilisation de solvants tels que l’éthanol ou l’eau pour faciliter les réactions.

Méthodes de production industrielle

La production industrielle du bromure d’ipratropium monohydraté suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique :

Synthèse en masse : De grandes quantités de tropine et d’acide tropique sont estérifiées dans des réacteurs industriels.

Purification : Les produits intermédiaires sont purifiés à l’aide de techniques telles que la recristallisation et la chromatographie.

Quaternisation et hydratation : Les dernières étapes sont réalisées dans des environnements contrôlés afin de garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le bromure d’ipratropium monohydraté subit plusieurs types de réactions chimiques :

Réactions de substitution : Le groupe ammonium quaternaire peut participer à des réactions de substitution nucléophile.

Hydrolyse : La liaison ester dans la molécule peut être hydrolysée en milieu acide ou basique.

Oxydation et réduction : Bien que moins courantes, le composé peut subir des réactions d’oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Substitution : Des réactifs tels que l’hydroxyde de sodium ou d’autres nucléophiles peuvent être utilisés.

Hydrolyse : Des solutions acides ou basiques, telles que l’acide chlorhydrique ou l’hydroxyde de sodium, sont couramment utilisées.

Oxydation/réduction : Des oxydants forts comme le permanganate de potassium ou des réducteurs comme l’hydrure de lithium et d’aluminium peuvent être utilisés.

Produits principaux

Hydrolyse : Produit de la tropine et de l’acide tropique.

Substitution : Résultat de divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le bromure d’ipratropium monohydraté a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les sels d’ammonium quaternaires et leurs réactions.

Biologie : Utilisé dans des études impliquant les récepteurs muscariniques de l’acétylcholine et leur rôle dans la signalisation cellulaire.

Médecine : Largement étudié pour ses effets thérapeutiques dans les maladies respiratoires.

Industrie : Utilisé dans la formulation d’inhalateurs et d’autres médicaments respiratoires.

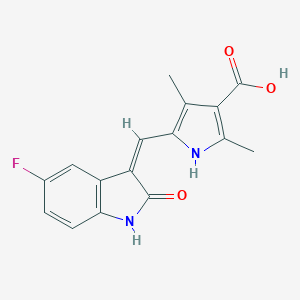

Comparaison Avec Des Composés Similaires

Composés similaires

Bromure de tiotropium : Un autre antagoniste des récepteurs muscariniques utilisé pour des indications similaires, mais avec une durée d’action plus longue.

Bromure d’aclidinium : Un composé plus récent avec des mécanismes similaires mais des propriétés pharmacocinétiques différentes.

Bromure de glycopyrronium : Utilisé dans le traitement de la BPCO avec un profil de liaison aux récepteurs différent.

Unicité

Le bromure d’ipratropium monohydraté est unique en raison de sa spécificité de liaison pour les récepteurs muscariniques M1, M2 et M3, avec des valeurs IC50 de 2,9 nM, 2,0 nM et 1,7 nM, respectivement . Cette large affinité pour les récepteurs le rend efficace dans le traitement d’une variété d’affections respiratoires avec un délai d’action relativement court.

Propriétés

IUPAC Name |

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWHKYJURDBRMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66985-17-9 | |

| Record name | (1R,3r,5S 8r)-3-[(RS)-(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1.]octane bromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

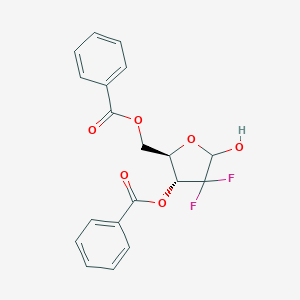

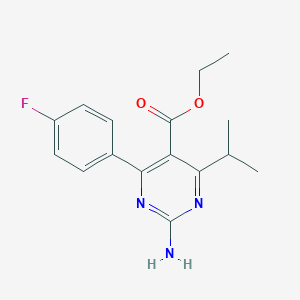

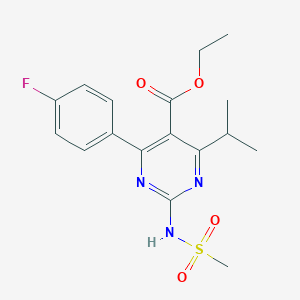

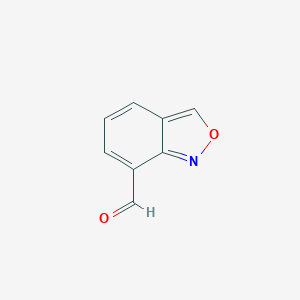

Feasible Synthetic Routes

Q1: How does ipratropium bromide exert its bronchodilatory effect?

A: Ipratropium bromide is an anticholinergic agent that acts as a competitive antagonist at muscarinic receptors, specifically M3 receptors, in the airways. [] By blocking the binding of acetylcholine to these receptors, it inhibits bronchoconstriction and reduces mucus secretion. [, , ]

Q2: What are the downstream effects of ipratropium bromide binding to muscarinic receptors in the airways?

A: By blocking muscarinic receptors, ipratropium bromide inhibits the parasympathetic nervous system's control over airway smooth muscle. This prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow. [, , ]

Q3: How does the bronchodilatory effect of ipratropium bromide compare to that of β2-adrenoreceptor agonists in patients with chronic obstructive pulmonary disease (COPD)?

A: Studies suggest that while β2-adrenoreceptor agonists like salbutamol may be more effective in patients with asthma, ipratropium bromide exhibits comparable bronchodilation in patients with COPD. [, ]

Q4: Can ipratropium bromide inhalation solution be mixed with other nebulized medications like dornase alfa (Pulmozyme)?

A: It is not recommended to mix ipratropium bromide inhalation solution with dornase alfa. The benzalkonium chloride and disodium edetate present as excipients in certain ipratropium bromide formulations can negatively impact the activity of dornase alfa. []

Q5: Does the packaging of ipratropium bromide inhalation solution affect its stability?

A: Studies have shown that the secondary packaging of ipratropium bromide inhalation solution can influence the migration of semivolatile compounds like vanillin. Products packaged in a protective secondary layer, like a foil pouch, demonstrated better stability compared to those packaged in a carton. []

Q6: Is ipratropium bromide effective in treating rhinorrhea associated with allergic and non-allergic rhinitis?

A: Yes, clinical trials have demonstrated that ipratropium bromide nasal spray is effective in reducing the severity and duration of rhinorrhea in both allergic and non-allergic rhinitis. [, ]

Q7: Can ipratropium bromide be used in pediatric patients with asthma?

A: Clinical studies indicate that the combination of ipratropium bromide and salbutamol is more effective in treating acute asthma attacks in children compared to salbutamol alone. [, , , , ]

Q8: Is ipratropium bromide effective in the treatment of acute exacerbations of COPD?

A: Yes, studies show that ipratropium bromide, especially when combined with other bronchodilators or corticosteroids like Pulmicort (budesonide), is effective in improving lung function and clinical symptoms in patients experiencing acute exacerbations of COPD. [, , ]

Q9: Can ipratropium bromide provide protection against edrophonium chloride (Tensilon)-induced bronchospasm in myasthenia gravis patients?

A: Research suggests that ipratropium bromide can effectively prevent or significantly reduce the increase in airway resistance caused by edrophonium chloride in individuals with myasthenia gravis. [] This indicates a protective effect against potential bronchospasm triggered by the drug.

Q10: What are the advantages of administering ipratropium bromide via nebulizer compared to a metered-dose inhaler (MDI)?

A: While both delivery methods are effective, nebulizers may be advantageous for individuals who have difficulty coordinating inhalation with an MDI, such as infants, young children, or elderly patients. [, ] Nebulizers can deliver higher doses of medication and may be more effective during severe exacerbations of respiratory conditions. []

Q11: Can ipratropium bromide be administered as a dry powder inhaler?

A: Yes, ipratropium bromide is available as a dry powder inhaler. Studies have shown comparable bronchodilatory effects between ipratropium bromide administered as an aerosol and as a dry powder inhalation. []

Q12: What are the potential side effects of ipratropium bromide nasal spray?

A: The most commonly reported side effects of ipratropium bromide nasal spray are transient and localized, including nasal dryness and epistaxis. These side effects are typically mild and infrequent. [, ]

Q13: Are there any concerns regarding the long-term use of ipratropium bromide?

A: While ipratropium bromide is generally considered safe for long-term use, [] it's essential to consult with a healthcare professional to discuss individual patient factors and potential risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)